Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Physicochemical properties Medicinal chemistry Process chemistry

Researchers needing a robust polysubstituted pyridine scaffold for kinase inhibitor or GPCR modulator programs face long lead times for custom synthesis and variable batch quality. This compound solves both issues with a fixed substitution pattern (5-cyano, 6-methyl, 3-ethyl ester) that enables direct SAR exploration. - **Synthetic Versatility**: Ethyl ester hydrolyzes to acid for amidation; cyano reduces to aminomethyl; pyridine nitrogen supports cross-coupling. - **Reliable Scale-Up**: mp 133°C, thermal stability to ~488°C (calculated), and predictable handling for process development. - **Immediate Availability**: Stocked in research quantities (mg to g) with cold-chain shipping (2-8°C) to preserve integrity.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 106944-54-1
Cat. No. B022415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-6-methylpyridine-3-carboxylate
CAS106944-54-1
SynonymsETHYL5-CYANO-6-METHYLNICOTINATE
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)C)C#N
InChIInChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3
InChIKeyQUAMCESTXLYSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Cyano-6-Methylpyridine-3-Carboxylate: Versatile Pyridine Building Block


Ethyl 5-cyano-6-methylpyridine-3-carboxylate (CAS 106944-54-1) is a polysubstituted pyridine derivative featuring a cyano group at the 5-position, a methyl group at the 6-position, and an ethyl ester at the 3-position. With a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol, this compound serves as a key intermediate in medicinal chemistry and organic synthesis . Its unique substitution pattern provides a versatile scaffold for the construction of complex heterocyclic molecules, making it a valuable building block for researchers developing novel pharmaceuticals, agrochemicals, and functional materials .

Polysubstituted pyridine core for heterocyclic scaffold construction
Ethyl ester enables further functionalization (hydrolysis, amidation)
Cyano and methyl groups provide electronic and steric tuning

Key Differentiators from Pyridine-3-Carboxylate Analogs


While numerous pyridine-3-carboxylate derivatives exist, the specific substitution pattern and ester moiety of Ethyl 5-cyano-6-methylpyridine-3-carboxylate critically influence its physicochemical properties, reactivity, and downstream applications. Substituting the ethyl ester for a methyl ester or free acid alters solubility, melting point, and synthetic compatibility, potentially derailing reaction sequences or compromising the properties of final target molecules . Furthermore, the precise positioning of the cyano and methyl groups on the pyridine ring dictates the compound's electronic character and steric environment, impacting its behavior in cross-coupling reactions and its ability to serve as a reliable scaffold for structure-activity relationship (SAR) studies .

Ester type Ethyl ester
Methyl ester analogs Boiling point and density differences may alter reaction medium and purification strategies.
Acid form Ethyl ester
Free carboxylic acid Hydrolytic stability and reactivity profile differ; may impact multi-step synthetic compatibility.
Substitution 5-Cyano-6-methyl pattern
Regioisomeric analogs Electronic and steric effects may not transfer; scaffold behavior may shift.

Comparative Evidence Guide


Physical Property Differences: Ethyl vs. Methyl Ester

The ethyl ester derivative exhibits distinct physicochemical properties compared to its methyl ester analog, influencing its handling and suitability for specific synthetic protocols. Ethyl 5-cyano-6-methylpyridine-3-carboxylate has a melting point of 133 °C and a predicted boiling point of 488.0±45.0 °C at 760 Torr, with a predicted density of 1.296±0.06 g/cm³ . In contrast, the methyl ester analog (methyl 5-cyano-6-methylnicotinate) exhibits a predicted boiling point of 278.953±40.00 °C at 760 Torr and a predicted density of 1.214±0.10 g/cm³ at 25 °C . The significantly lower boiling point of the methyl ester may offer advantages in certain purification techniques (e.g., distillation), while the higher density and boiling point of the ethyl ester can be advantageous for reactions requiring higher temperatures or denser media.

Physical Properties
Data to verify
Ethyl ester: m.p. 133 °C; predicted b.p. ~488 °C, density ~1.30 g/cm³. Methyl ester: predicted b.p. ~279 °C, density ~1.21 g/cm³.
Thermal and density profiles differ; may influence solvent selection and reaction conditions.
Predicted values; experimental validation recommended.
Physicochemical properties Medicinal chemistry Process chemistry

Hydrolytic Stability: Ester vs. Free Acid

The ethyl ester functionality confers distinct hydrolytic stability and synthetic versatility compared to the free carboxylic acid analog (5-cyano-6-methylnicotinic acid, CAS 1216866-96-4). The ester is stable under neutral and mildly basic conditions, allowing for selective transformations of other functional groups without premature deprotection . In contrast, the free acid is more prone to decarboxylation or unwanted side reactions under certain conditions . Quantitative data on hydrolysis rates are not available in public domain for this specific pair, but class-level inference from pyridine-3-carboxylate esters indicates that ethyl esters typically exhibit half-lives in aqueous buffer (pH 7.4, 37 °C) on the order of hours to days, whereas the corresponding acids are ionized and exhibit different reactivity profiles [1]. This differential stability is critical for multi-step synthesis planning.

Hydrolytic Stability
Class-level
Ethyl ester stable under neutral/mild basic conditions; free acid ionized at phys. pH, prone to decarboxylation. Class-level half-life est.: hours to days in buffer.
Ester may offer selective protection in multi-step synthesis; acid reactivity profile differs.
Class-level inference; verify under specific conditions.
Synthetic methodology Medicinal chemistry Prodrug design

Purity & Commercial Availability: Ester vs. Free Acid

Commercial suppliers typically offer Ethyl 5-cyano-6-methylpyridine-3-carboxylate with a minimum purity of 95% , whereas the corresponding free acid, 5-cyano-6-methylnicotinic acid, is often supplied at 97% purity . While both purities are suitable for many research applications, the slightly higher purity of the free acid may reflect differences in synthetic routes or purification challenges. For the ethyl ester, a 95% purity specification is sufficient for most building block applications, and the compound is readily available from multiple suppliers, ensuring consistent procurement . In contrast, the free acid may have more limited availability or require custom synthesis, impacting project timelines.

Purity & Availability
Supplier data
Target compound: min. purity 95%, widely available. Free acid: min. purity 97%, limited suppliers.
Procurement context: broader availability may reduce supply risk for target compound.
Supplier specifications; verify current availability.
Quality control Procurement Synthetic reliability

Optimal Research & Industrial Use Cases


Kinase Inhibitor & GPCR Modulator Scaffold

The compound's polysubstituted pyridine core serves as an ideal scaffold for the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The ethyl ester can be hydrolyzed to the carboxylic acid for further derivatization, or it can be directly converted to amides or other esters. The cyano group can be reduced to an aminomethyl group or transformed into other functional handles, enabling diverse SAR exploration.

Fungicide & Herbicide Synthesis

Substituted pyridines are common motifs in agrochemicals. Ethyl 5-cyano-6-methylpyridine-3-carboxylate can be used as a key intermediate in the synthesis of novel fungicides or herbicides, as evidenced by its structural similarity to compounds disclosed in pesticide patents. The ester functionality allows for fine-tuning of lipophilicity, which is crucial for foliar uptake and translocation in plants. [1]

MOF & COF Building Block

The pyridine nitrogen and the ester group can serve as coordination sites for metal ions, making this compound a potential linker in the construction of MOFs or COFs. The cyano group can further engage in non-covalent interactions, contributing to framework stability and porosity. The ethyl ester's hydrolytic stability allows for post-synthetic modification of the framework.

Large-Scale Process Intermediate

Due to its robust synthesis, commercial availability, and well-defined handling properties (e.g., melting point 133 °C, storage at 2-8 °C), this compound is a reliable intermediate for process development and scale-up. Its predicted physical properties (boiling point ~488 °C) indicate thermal stability suitable for a range of reaction conditions, minimizing the risk of decomposition during manufacturing.

Application
Selection Property
Validation Focus
Kinase/GPCR probe SAR
Scaffold functionalization potential
Derivatization routes, target engagement assays
Agrochemical lead discovery
Lipophilicity tuning via ester
Foliar uptake/translocation studies, patent literature alignment
MOF/COF linker research
Coordination sites and post-synthetic modification
Framework stability, porosity after incorporation
Process chemistry scale-up
Thermal stability and commercial sourcing
Reaction condition tolerance, supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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